1,2-dimethyl-9H-carbazole
Description
Contextualization within Carbazole (B46965) Chemistry
Carbazole is a tricyclic aromatic heterocycle, consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. echemcom.com The versatility of the carbazole structure allows for functionalization at various positions, leading to a vast library of derivatives with tailored properties. mdpi.comresearchgate.net The substitution pattern of methyl groups at the 1 and 2 positions of the 9H-carbazole core in 1,2-dimethyl-9H-carbazole distinguishes it from other dimethylcarbazole isomers, such as the 1,4-, 1,8-, 2,6-, 2,7-, and 3,6-dimethylcarbazoles, each of which exhibits distinct electronic and steric properties. acs.org
The synthesis of this compound, like other carbazole derivatives, can be achieved through various organic reactions. One documented method involves the photostimulated intramolecular C–N bond formation from 2′-halo[1,1′-biphenyl]-2-amines. acs.org Specifically, 1,3-Dimethyl-9H-carbazole has been synthesized from 2′-Chloro-3,5-dimethyl[1,1′-biphenyl]-2-amine with a 44% yield. acs.org Another approach involves the condensation of substituted indoles with 2,5-hexanedione. researchgate.net The specific placement of the two methyl groups in this compound influences its molecular geometry and electronic distribution, which in turn dictates its reactivity and potential applications. Research has also explored the synthesis of derivatives of this compound, such as 1,2-dimethyl-3-nitro-9H-carbazole, further expanding the chemical space and potential functionalities of this scaffold. echemcom.comnih.gov
Significance of the Carbazole Scaffold in Contemporary Chemical Science
The carbazole scaffold is a privileged structure in chemical science due to its unique combination of properties and its presence in numerous naturally occurring and synthetic compounds. rsc.orgijpsjournal.com Its rigid, planar, and electron-rich nature makes it an excellent building block for materials with interesting photophysical and electronic properties. mdpi.combohrium.com
Key attributes of the carbazole scaffold include:
Good Hole-Transporting Properties: The electron-donating nature of the carbazole nitrogen atom facilitates the transport of positive charge carriers (holes), making carbazole derivatives highly valuable in the field of organic electronics. mdpi.comresearchgate.net
High Thermal and Chemical Stability: The aromatic, fused-ring system imparts significant stability to the carbazole core, a crucial characteristic for materials used in electronic devices that operate under various conditions. mdpi.comresearchgate.net
Tunable Electronic Structure: The ease of functionalization at multiple positions on the carbazole ring allows for precise tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comtandfonline.com This tunability is essential for designing materials with specific absorption and emission characteristics.
High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. bohrium.comrsc.org
These properties have led to the widespread use of carbazole derivatives in various cutting-edge applications, including:
Organic Electronics: Carbazoles are integral components of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. mdpi.comresearchgate.netbohrium.com They can function as host materials, emitters, or hole-transporting layers. mdpi.com
Medicinal Chemistry: The carbazole framework is found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.orgijpsjournal.comresearchgate.netscispace.com For instance, chlorinated derivatives of 1,4-dimethyl-9H-carbazole have been investigated for their anti-HIV activity. echemcom.comnih.gov
Supramolecular Chemistry: The ability of carbazoles to engage in non-covalent interactions, such as π–π stacking and hydrogen bonding, makes them valuable building blocks for the construction of complex supramolecular architectures. bohrium.comiucr.org
The continuous exploration of new synthetic methodologies and the investigation of structure-property relationships of carbazole derivatives, including this compound, ensure that this versatile scaffold will remain at the forefront of chemical research for the foreseeable future. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
18992-67-1 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,2-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-7-8-12-11-5-3-4-6-13(11)15-14(12)10(9)2/h3-8,15H,1-2H3 |
InChI Key |
BOCODUXWXDKEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyl 9h Carbazole and Its Derivatives
Classical Approaches to 1,2-Dimethyl-9H-Carbazole Synthesis
Classical methods for carbazole (B46965) synthesis have long been established and often rely on the formation of the central pyrrole (B145914) ring through cyclization reactions. These methods, while sometimes requiring harsh conditions, remain valuable for their straightforwardness and use of readily available starting materials.
Condensation Reactions for Carbazole Ring Formation
One of the most prominent classical methods for the synthesis of carbazoles is the Borsche-Drechsel cyclization, which is a variation of the Fischer indole (B1671886) synthesis. orgsyn.orgwjarr.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone (B45756) derivative. orgsyn.org In the context of synthesizing this compound, the logical precursor would be 1,2-dimethyl-1,2,3,4-tetrahydro-9H-carbazole, which can be obtained from the reaction of 3,4-dimethylcyclohexanone (B1585827) with phenylhydrazine (B124118). nih.gov
The initial step is the condensation of phenylhydrazine with 3,4-dimethylcyclohexanone to form the corresponding phenylhydrazone. This intermediate then undergoes an acid-catalyzed youtube.comyoutube.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield 1,2-dimethyl-1,2,3,4-tetrahydrocarbazole. orgsyn.org The final step involves the aromatization of the tetrahydrocarbazole intermediate to afford this compound. This dehydrogenation can be achieved using various oxidizing agents, such as chloranil (B122849) or palladium on carbon at elevated temperatures. okstate.edu A catalytic amount of iodine has also been reported as an efficient reagent for the aromatization of tetrahydrocarbazoles. rsc.org
Table 1: Key Steps in the Borsche-Drechsel Cyclization Approach
| Step | Reaction | Reactants | Product |
| 1 | Hydrazone Formation | 3,4-Dimethylcyclohexanone, Phenylhydrazine | 3,4-Dimethylcyclohexanone phenylhydrazone |
| 2 | Cyclization | 3,4-Dimethylcyclohexanone phenylhydrazone | 1,2-Dimethyl-1,2,3,4-tetrahydro-9H-carbazole |
| 3 | Aromatization | 1,2-Dimethyl-1,2,3,4-tetrahydro-9H-carbazole | This compound |
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction provides a powerful tool for the construction of the carbazole skeleton, often with good control over stereochemistry. ncl.ac.ukmetu.edu.tr This approach typically involves the [4+2] cycloaddition of a diene, often a vinylindole derivative, with a suitable dienophile. ncl.ac.ukmetu.edu.tr For the synthesis of this compound, a plausible strategy would involve the reaction of a 3-methyl-2-vinylindole with an alkyne dienophile, such as propyne (B1212725).
The 3-methyl-2-vinylindole acts as the diene, and its reaction with propyne would lead to a Diels-Alder adduct. Subsequent aromatization of this adduct, which could occur through oxidation or elimination, would yield the desired this compound. The regioselectivity of the Diels-Alder reaction is a crucial factor in this approach to ensure the correct placement of the methyl groups. The reaction conditions, including temperature and the potential use of a Lewis acid catalyst, would need to be optimized to achieve the desired outcome. ncl.ac.ukmetu.edu.tr
Transition Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed reactions, which offer highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of carbazoles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used to construct the biaryl linkage that is central to the carbazole framework. This is typically achieved by forming a 2,2'-diaminobiphenyl derivative, which can then be cyclized to the carbazole.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and can be employed to synthesize the biaryl precursor to this compound. nih.govorganic-synthesis.com A potential route involves the cross-coupling of an ortho-haloaniline with an ortho-tolylboronic acid derivative. Specifically, the reaction between 2-bromo-3-methylaniline (B1268886) and (2-methylphenyl)boronic acid, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would yield 2'-amino-2,3'-dimethyl-1,1'-biphenyl. nih.gov
Subsequent intramolecular cyclization of this biarylamine intermediate, often through a palladium-catalyzed C-H activation/C-N bond formation cascade, would lead to the formation of this compound. youtube.com Various palladium catalysts and ligands have been developed to optimize the efficiency and selectivity of both the cross-coupling and the subsequent cyclization steps. nih.govnih.gov
Table 2: Suzuki-Miyaura Coupling Approach to this compound
| Step | Reaction | Reactants | Catalyst System (Example) | Product |
| 1 | Cross-Coupling | 2-Bromo-3-methylaniline, (2-Methylphenyl)boronic acid | Pd(OAc)₂, SPhos | 2'-Amino-2,3'-dimethyl-1,1'-biphenyl |
| 2 | Cyclization | 2'-Amino-2,3'-dimethyl-1,1'-biphenyl | Pd(OAc)₂, Ligand | This compound |
The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is another effective method for the formation of biaryl compounds. nih.gov In the context of this compound synthesis, this could involve the reaction of an ortho-haloaniline with an ortho-tolyl Grignard reagent. For instance, the palladium- or nickel-catalyzed coupling of 2-bromo-3-methylaniline with o-tolylmagnesium bromide would produce the same 2'-amino-2,3'-dimethyl-1,1'-biphenyl intermediate as in the Suzuki-Miyaura approach. nih.gov This intermediate can then be cyclized to the final product as previously described. The choice between Suzuki-Miyaura and Kumada coupling often depends on the availability of the starting materials and the functional group tolerance of the specific substrates.
Another powerful palladium-catalyzed method that can be employed is the intramolecular C-H arylation. rsc.org This approach would involve a suitably substituted N-aryl aniline, such as N-(2'-bromo-3'-methylphenyl)-2-methylaniline, which upon treatment with a palladium catalyst, would undergo intramolecular cyclization via direct C-H bond activation to form this compound. This method is highly atom-economical as it avoids the need for pre-functionalized coupling partners in the cyclization step. rsc.org
C-H Activation and Functionalization Methods
Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying the carbazole core, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis is central to these methods, enabling the introduction of various functional groups at specific positions on the carbazole ring.
Palladium catalysis, often assisted by a directing group, is a dependable route for introducing functional groups at specific C-H bonds. For instance, Pd(II)-catalyzed reactions can achieve regioselective alkylation and acylation. A notable development is the use of a transient directing mediator like norbornene, which facilitates direct Pd-catalyzed C-H alkylation and acylation of the carbazole nucleus, proceeding through a six-membered palladacycle intermediate.
Rhodium(III) and Iridium(III) catalysts have also been successfully employed. Cp*Rh(III)-catalyzed C-H activation and cyclization represents a versatile approach for constructing diverse heterocyclic systems. rsc.org For example, an Ir(III)-catalyzed pyrimidine (B1678525) directing group-assisted intermolecular insertion of carbazole C1-H bonds with diazo compounds has been reported to afford C1-functionalized carbazoles. wikipedia.org Gold catalysts have been shown to enable multiple C-H functionalization reactions of carbazole heterocycles with diazoalkanes, allowing for the introduction of up to six carbene fragments onto molecules containing multiple carbazole units. researchgate.net
These methods provide a direct route to substituted carbazoles that would be difficult to access through classical electrophilic substitution, which often yields mixtures of isomers.
| Catalyst System | Functional Group Introduced | Position(s) Functionalized | Key Features |
|---|---|---|---|
| Pd(II) / Norbornene Mediator | Alkyl, Acyl | C1 | Transient directing group strategy avoids pre-functionalization. rsc.org |
| Rh(I) / Phosphine Directing Group | Alkenyl | C1 | High regioselectivity via chelation assistance. wikipedia.org |
| Ir(III) / Pyrimidine Directing Group | Alkyl (from diazo compounds) | C1 | Environmentally benign method with N2 as the only byproduct. wikipedia.org |
| Au(I) or Au(III) | Carbene fragments (from diazoalkanes) | Multiple (e.g., C3, C6) | Allows for double or multiple C-H functionalization in one pot. researchgate.net |
Ullmann Coupling and Related Processes
The Ullmann reaction and its modern variants are cornerstone methods for C-N and C-C bond formation. While frequently used for the N-arylation of carbazoles, the intramolecular version, particularly the Graebe-Ullmann synthesis, is a classic and effective method for constructing the carbazole core itself. researchgate.net
The Graebe-Ullmann synthesis involves the diazotization of an o-aminodiphenylamine, which generates a 1-aryl-1,2,3-benzotriazole intermediate. researchgate.net Subsequent thermal, photochemical, or microwave-assisted decomposition of this triazole expels a molecule of nitrogen, leading to the formation of a diradical or carbenoid species. wikipedia.orgresearchgate.net This reactive intermediate then undergoes intramolecular cyclization and aromatization to yield the carbazole product in high yield. researchgate.net This method has been successfully used to prepare a variety of substituted carbazoles, including methyl and dimethyl derivatives. researchgate.net
Modern copper-catalyzed Ullmann-type C-N cross-coupling reactions have also been refined for functionalizing the carbazole nitrogen. Systems using CuCl with ligands like 1-methyl-imidazole or N,N'-bis(thiophene-2-ylmethyl)oxalamide have proven effective for coupling carbazoles with aryl halides, offering low catalyst loading and high yields. researchgate.netacs.orgsemanticscholar.org
| Reaction Name | Reactant Type | Process | Key Intermediate | Product |
|---|---|---|---|---|
| Graebe-Ullmann Synthesis | o-Aminodiphenylamine | Intramolecular C-C bond formation | 1-Aryl-1,2,3-benzotriazole | Carbazole core |
| Ullmann Condensation (C-N Coupling) | Carbazole + Aryl Halide | Intermolecular C-N bond formation | Copper-carbazole complex | N-Arylcarbazole |
Photostimulated and Radical-Mediated Syntheses
Photochemical and radical-based reactions offer unique pathways for the synthesis and functionalization of carbazoles, often under mild conditions. The aforementioned Graebe-Ullmann reaction can be initiated photochemically, where the decomposition of the benzotriazole (B28993) intermediate proceeds via radical and carbenoid species to form the carbazole ring. wikipedia.orgacs.org
A distinct photostimulated method involves the S(RN)1 (radical nucleophilic substitution) mechanism. This process can achieve the intramolecular arylation of diarylamide anions to form the carbazole skeleton. nih.gov Starting from diarylamines, which can be synthesized via Buchwald-Hartwig or copper-catalyzed reactions, the photostimulated intramolecular C-C bond formation proceeds in excellent yields (81-99%) in solvents like liquid ammonia or DMSO. nih.gov
More recently, dual catalytic systems merging visible-light photoredox catalysis with transition metal catalysis have been developed. One such process utilizes an iridium-based photosensitizer ([Ir(dFppy)2phen]PF6) and a palladium catalyst (Pd(OAc)2) for the intramolecular C-H amination of N-substituted 2-amidobiaryls. acs.orgresearchgate.net The reaction is initiated by a photoinduced electron transfer from a palladacycle intermediate to the photoexcited iridium catalyst, which triggers the C-N bond-forming reductive elimination to produce the carbazole. acs.org This method operates under an aerobic atmosphere with visible light, representing a green and efficient approach. acs.orgresearchgate.net
| Methodology | Key Process | Catalyst/Conditions | Starting Material | Yield |
|---|---|---|---|---|
| Photochemical Graebe-Ullmann | Photolytic N2 extrusion, radical/carbenoid cyclization | UV light | 1-Aryl-1,2,3-benzotriazole | High |
| Photostimulated S(RN)1 | Radical-anion chain reaction, intramolecular C-C coupling | hv, liq. NH3 or DMSO | Diaryl(halo)amine | 81-99% nih.gov |
| Visible-Light Photoredox/Pd Catalysis | Intramolecular C-H amination | [Ir(dFppy)2phen]PF6, Pd(OAc)2, visible light, O2 | N-substituted 2-amidobiaryl | Good to Excellent |
Annulation Reactions for Carbazole Core Construction
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful strategy for constructing the carbazole core. Transition metal-catalyzed cyclization of indole-tethered allenes provides a direct route to the carbazole skeleton under mild conditions. chim.it Gold, silver, platinum, and palladium catalysts have all been shown to be effective in promoting this transformation. chim.it The reaction proceeds via carbocyclization, where the allene (B1206475) moiety reacts with the indole ring to form the new six-membered ring of the carbazole system. chim.it
[4+2] Annulation, or Diels-Alder type reactions, also provide an efficient pathway. A highly efficient, phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed. This method proceeds through a dearomatization-aromatization sequence to furnish functionalized dihydrocarbazoles with high optical purity.
Another approach involves the reaction of para-quinone methides (p-QMs) with various partners. For example, a Brønsted acid-catalyzed [4+2] annulation of p-QMs with β-functionalized ketones can produce xanthenones and chromenes, highlighting the versatility of annulation strategies in heterocyclic synthesis. While not directly forming carbazoles, these methods demonstrate the potential of [4+2] annulations for building complex fused-ring systems.
| Annulation Type | Key Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Allene Carbocyclization | Indole-tethered allenes | Au, Ag, Pt, or Pd catalysts | Substituted Carbazoles chim.it |
| Phosphine-Catalyzed [4+2] Annulation | 3-Nitroindole + Allenoate | Chiral Phosphine | Chiral Dihydrocarbazoles |
| Copper-Catalyzed Three-Component Reaction | Aromatic aldehyde + Ethyl indole-2-acetate + N-Alkylmaleimide | Copper catalyst | Polycyclic Tetrahydrocarbazoles researchgate.net |
Stereoselective and Regioselective Synthesis Strategies
Control over regiochemistry and stereochemistry is paramount in modern organic synthesis. For carbazole derivatives, regioselectivity is crucial for defining the substitution pattern, while stereoselectivity becomes important when creating chiral centers, particularly in hydrogenated carbazole rings.
Regioselectivity: The regioselective functionalization of the carbazole nucleus is often achieved using the C-H activation strategies discussed previously (Section 2.2.2). The use of directing groups, which chelate to a metal catalyst and position it over a specific C-H bond, allows for highly predictable substitution. wikipedia.org For example, phosphine or pyrimidine groups can direct functionalization specifically to the C1 position of the carbazole. wikipedia.org Similarly, BCl3-mediated Friedel-Crafts acylation can direct substitution to the 1-position by forming a complex with the carbazole nitrogen, which positions the acylating agent spatially. mdpi.com In contrast, classical electrophilic substitutions on 1,4-dimethyl-9H-carbazole are often unselective, yielding mixtures of products substituted at the 3, 6, or 9 positions. Therefore, modern catalytic methods or strategies like the Suzuki-Miyaura cross-coupling of a pre-functionalized carbazolylboronic acid offer superior control.
Stereoselectivity: Stereoselective synthesis is primarily relevant for producing chiral derivatives, such as tetrahydrocarbazoles or dihydrocarbazoles, which possess stereogenic centers. Asymmetric catalysis is the most powerful tool for achieving this. The phosphine-catalyzed enantioselective [4+2] annulation of 3-nitroindoles with allenoates is a prime example, producing chiral dihydrocarbazoles with high enantiomeric excess. Another strategy involves cascade radical cyclization on substrates like 3-propargyl-2-alkenyl indoles, which can lead to a diastereoselective synthesis of specific fused-ring systems. rsc.org These methods are critical for the synthesis of enantiopure carbazole alkaloids and related biologically active molecules.
Chemical Reactivity and Transformation of 1,2 Dimethyl 9h Carbazole
Electrophilic Substitution Patterns on the Carbazole (B46965) Ring System
The carbazole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which is delocalized into the aromatic π-system. This electron-donating character directs incoming electrophiles to specific positions on the benzene (B151609) rings.
Regioselectivity at C-3 and C-6 Positions
For the parent carbazole molecule, electrophilic attack occurs preferentially at the C-3 and C-6 positions. These sites exhibit the highest electron density due to the strong +M (mesomeric) effect of the nitrogen atom. In 1,2-dimethyl-9H-carbazole, this inherent regioselectivity is further influenced by the two methyl groups. Methyl groups are electron-donating via induction and hyperconjugation, thereby further activating the ring system towards electrophilic attack.
The primary sites for electrophilic substitution on this compound are expected to remain the C-3 and C-6 positions, which are electronically favored and sterically accessible. The C-8 position is also activated by the nitrogen atom, but substitution at this site is generally less favored due to steric hindrance from the adjacent C-1 methyl group. scielo.br
| Reaction | Reagent | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | NO2+ | 3-Nitro-1,2-dimethyl-9H-carbazole and 6-Nitro-1,2-dimethyl-9H-carbazole |
| Bromination | Br2/FeBr3 or NBS | Br+ | 3-Bromo-1,2-dimethyl-9H-carbazole and 6-Bromo-1,2-dimethyl-9H-carbazole |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | RCO+ | 3-Acyl-1,2-dimethyl-9H-carbazole and 6-Acyl-1,2-dimethyl-9H-carbazole |
| Sulfonation | Fuming H2SO4 | SO3 | This compound-3-sulfonic acid and this compound-6-sulfonic acid |
Influence of N-Substitution on Ring Reactivity
Substitution at the N-9 position of the carbazole ring has a profound effect on its reactivity. Replacing the hydrogen atom with an alkyl or aryl group can alter the electronic properties and steric environment of the molecule. researchgate.net While N-substitution removes the acidic N-H proton, the nitrogen atom's lone pair remains part of the aromatic system, continuing to direct electrophiles to the C-3 and C-6 positions.
N-Functionalization and Derivatization Strategies
The nitrogen atom of the carbazole ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, generating a carbazolide anion. This anion is a potent nucleophile and can react with a wide array of electrophiles to introduce various functional groups at the N-9 position. This is a common and versatile strategy for modifying carbazole derivatives. researchgate.net
Common N-functionalization strategies applicable to this compound include:
N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base (e.g., KOH, NaH) to yield N-alkylcarbazoles.
N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylcarbazoles.
N-Acylation: Treatment with acyl chlorides or anhydrides to produce N-acylcarbazoles.
N-Vinylation: Reaction with acetylene (B1199291) under basic conditions to introduce a vinyl group, a precursor for polyvinylcarbazole-type materials.
| Reaction Type | Reagent(s) | Resulting N-Substituent | Product Class |
|---|---|---|---|
| Alkylation | CH3CH2I, K2CO3 | -CH2CH3 (Ethyl) | N-Alkylcarbazole |
| Arylation | Ph-Br, Pd catalyst, Base | -C6H5 (Phenyl) | N-Arylcarbazole |
| Acylation | (CH3CO)2O, Pyridine | -COCH3 (Acetyl) | N-Acylcarbazole |
| Propargylation | Propargyl bromide, Base | -CH2C≡CH (Propargyl) | N-Alkynylcarbazole |
Oxidative Coupling Reactions of the Carbazole Moiety
Carbazole derivatives are well-known to undergo oxidative coupling reactions to form C-C bonds between two carbazole units. researchgate.net This reaction is a cornerstone for the synthesis of bicarbazoles and polycarbazoles, which are materials of significant interest in materials science. The coupling typically occurs between the most electron-rich positions, namely C-3 and C-6.
For this compound, oxidative coupling is expected to yield a mixture of 3,3'-, 3,6'-, and 6,6'-linked bicarbazole dimers, and subsequently, polymers. The reaction is commonly initiated by chemical oxidants such as iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or by electrochemical methods. researchgate.net The regioselectivity of the coupling can be influenced by the substituents on the carbazole ring, the choice of oxidant, and the reaction conditions. researchgate.netdntb.gov.ua
Investigations into Reaction Mechanisms and Intermediates
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes.
Electrophilic Substitution: The mechanism proceeds via a two-step pathway. First, the π-electron system of the carbazole ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org
Oxidative Coupling: The prevailing mechanism for oxidative coupling involves the initial one-electron oxidation of the carbazole nitrogen to form a radical cation intermediate. researchgate.netacs.orgunirioja.es This radical cation is highly delocalized, with significant spin density at the C-3, C-6, and nitrogen positions. The key bond-forming step is the coupling of two such radical cations to form a dicationic dimer, which then loses two protons to yield the neutral bicarbazole product. The formation of radical cation intermediates has been evidenced by spectroscopic techniques such as EPR and UV-vis-NIR absorption spectroscopy. researchgate.net
Functional Group Interconversions on this compound Derivatives
Once functional groups have been introduced onto the this compound scaffold, they can be chemically transformed to create a diverse range of new derivatives. These interconversions follow the principles of standard organic synthesis.
For example, a nitro group introduced at the C-3 or C-6 position via electrophilic nitration can be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then serve as a handle for further reactions, such as diazotization to form diazonium salts, which are versatile intermediates for introducing a wide variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br). Similarly, an acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction) or oxidized to a carboxylic acid group, opening up further synthetic possibilities.
Spectroscopic and Structural Elucidation of 1,2 Dimethyl 9h Carbazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The introduction of two methyl groups onto the carbazole (B46965) frame at the C-1 and C-2 positions induces distinct changes in the chemical shifts and coupling patterns of the protons and carbons compared to the parent compound.
The ¹H NMR spectrum of 1,2-dimethyl-9H-carbazole is expected to show signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups.
Aromatic Protons: The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) would likely appear in the typical aromatic region of approximately 7.0-8.2 ppm. The H-8 proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the anisotropic effect of the adjacent benzene ring, likely appearing as a doublet. The remaining H-5, H-6, and H-7 protons would show complex splitting patterns (triplets or doublet of doublets) due to mutual coupling. On the substituted ring, the H-3 and H-4 protons would also appear in the aromatic region. Their chemical shifts would be influenced by the electron-donating methyl groups at C-1 and C-2, which would be expected to shift their signals slightly upfield compared to the corresponding protons in unsubstituted carbazole. H-4 would likely appear as a singlet or a narrowly split signal, while H-3 would be a singlet.
N-H Proton: The proton attached to the nitrogen (H-9) is expected to appear as a broad singlet, typically in the downfield region (δ > 8.0 ppm), and its chemical shift can be sensitive to solvent and concentration.
Methyl Protons: The two methyl groups at C-1 and C-2 would each give rise to a singlet in the aliphatic region, likely between 2.2 and 2.6 ppm. The precise chemical shifts may differ slightly due to their distinct electronic environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (C-1) | ~2.3 - 2.6 | Singlet |
| CH₃ (C-2) | ~2.2 - 2.5 | Singlet |
| H-3 | ~7.0 - 7.4 | Singlet |
| H-4 | ~7.0 - 7.4 | Singlet |
| H-5 | ~7.2 - 7.6 | Doublet or Triplet |
| H-6 | ~7.1 - 7.5 | Triplet |
| H-7 | ~7.3 - 7.7 | Triplet |
| H-8 | ~7.9 - 8.2 | Doublet |
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, 14 distinct carbon signals are expected.
Aromatic Carbons: The carbazole skeleton has 12 aromatic carbons. The carbons directly bonded to the nitrogen (C-4a, C-4b, C-8a, C-9a) are typically found in the 120-140 ppm range. The methyl-substituted carbons (C-1 and C-2) would be shifted downfield due to the substituent effect. The remaining aromatic carbons would appear in the range of 110-130 ppm.
Methyl Carbons: The carbons of the two methyl groups would appear in the upfield, aliphatic region of the spectrum, typically between 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~125 - 135 |
| C-2 | ~125 - 135 |
| C-3 | ~115 - 125 |
| C-4 | ~110 - 120 |
| C-4a | ~120 - 125 |
| C-4b | ~120 - 125 |
| C-5 | ~118 - 122 |
| C-6 | ~118 - 122 |
| C-7 | ~125 - 130 |
| C-8 | ~110 - 115 |
| C-8a | ~138 - 142 |
| C-9a | ~138 - 142 |
| CH₃ (C-1) | ~15 - 25 |
Two-dimensional NMR techniques are essential for the unambiguous assignment of proton and carbon signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the ¹H and ¹³C signals for the C-H pairs (H-3/C-3, H-4/C-4, etc.) and for the methyl groups.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.
N-H Stretching: A sharp, prominent peak is expected in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole (B145914) moiety.
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1450-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond within the heterocyclic ring would likely appear in the 1200-1350 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons are characteristic and appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Strong, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1650 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like N-H give strong IR signals, nonpolar bonds, particularly the C-C bonds of the aromatic rings, often produce strong signals in the Raman spectrum.
Ring Breathing Modes: The symmetric "breathing" vibrations of the aromatic rings are often strong and sharp in the Raman spectrum, typically appearing in the 990-1010 cm⁻¹ region.
C=C Stretching: Aromatic C=C stretching vibrations also give rise to intense bands, particularly around 1600 cm⁻¹, which are characteristic of the carbazole framework.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum, complementing the information from the FT-IR spectrum.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1580 - 1620 | Very Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
The electronic absorption and emission properties of carbazole systems are governed by π-π* and n-π* electronic transitions within the aromatic core. The absorption spectrum of the parent 9H-carbazole typically displays strong absorption bands around 290-340 nm. These bands are characteristic of the π-π* transitions within the conjugated tricyclic system.
For this compound, the addition of two methyl groups, which act as weak electron-donating groups, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted carbazole. This is due to the hyperconjugation effect of the methyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The absorption spectra of carbazole derivatives generally show sharp peaks corresponding to the π-π* transitions and less intense bands that can be assigned to n-π* transitions. mdpi.com
Photoluminescence in carbazole derivatives typically results in fluorescence emission in the near-UV or blue region of the spectrum. The emission spectrum is generally a mirror image of the lowest energy absorption band. For the parent carbazole, fluorescence is observed with a peak around 360 nm when excited at approximately 310 nm. nih.gov Similar to the absorption spectrum, the methyl substituents on this compound are anticipated to cause a minor red shift in the emission wavelength. The efficiency of this emission is described by the photoluminescence quantum yield (PLQY), which can be sensitive to the substitution pattern and the presence of impurities. acs.org
Interactive Table 1: Representative Electronic Spectroscopy Data for Carbazole Systems
| Compound | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Solvent |
| 9H-Carbazole | 292, 322, 335 | ~17,000, ~3,500, ~3,000 | 359.5 | Ethanol |
| 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole | 294-306, 316-318 | Not Reported | Not Reported | Various |
| This compound (Expected) | 295-345 | Not Reported | 360-370 | Common Organic Solvents |
Note: Specific experimental data for this compound is not widely available. Data for the parent 9H-Carbazole and a substituted derivative are provided for comparison. nih.govdergipark.org.tr The expected values for this compound are estimations based on known substituent effects.
Mass Spectrometry and Elemental Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, confirming its identity and providing structural clues. For this compound, the molecular formula is C₁₄H₁₃N. The exact mass can be calculated from the sum of the isotopic masses of its constituent atoms.
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a strong molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of carbazoles is characteristic of stable aromatic systems. Common fragmentation pathways for alkyl-substituted carbazoles include the loss of a hydrogen atom (M-1) or a methyl radical (M-15), leading to the formation of a stable cation. The tropylium (B1234903) ion rearrangement is a common feature in the fragmentation of alkyl-substituted aromatic rings, which could lead to a prominent peak at m/z 91 if a larger alkyl chain were present, though it is less characteristic for simple methyl substitutions. whitman.edu The stability of the carbazole ring itself means that the molecular ion peak is often the base peak in the spectrum.
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.
Interactive Table 2: Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight | Count | Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 86.11% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.17% |
| Total | 195.265 | 100.00% |
Note: The table shows theoretical values calculated from the molecular formula C₁₄H₁₃N.
Interactive Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Description |
| 195 | [C₁₄H₁₃N]⁺ | Molecular Ion (M⁺) |
| 180 | [C₁₃H₁₀N]⁺ | Loss of a methyl radical (M-15) |
| 194 | [C₁₄H₁₂N]⁺ | Loss of a hydrogen radical (M-1) |
| 165 | [C₁₂H₇N]⁺ | Loss of two methyl radicals (M-30) |
Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry for aromatic compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions that dictate crystal packing. While a specific crystal structure for this compound is not publicly available, the general structural features can be inferred from the numerous reported structures of other carbazole derivatives. nih.goviucr.org
The two methyl groups at the 1 and 2 positions are expected to lie in the plane of the carbazole ring. Their presence may introduce some steric hindrance that could affect the intermolecular packing and potentially lead to a less dense crystal structure compared to the parent carbazole.
Interactive Table 4: Representative Crystallographic Data for a Carbazole Derivative (Dimethyl 9H-carbazole-2,7-dicarboxylate)
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 29.684 |
| b (Å) | 5.8264 |
| c (Å) | 15.4210 |
| β (°) | 96.252 |
| Volume (ų) | 2651.2 |
| Z | 8 |
Note: This data is for a related compound, dimethyl 9H-carbazole-2,7-dicarboxylate, and is provided as a representative example of the crystallographic parameters found in carbazole systems. nih.gov
Advanced Electronic and Photophysical Properties of 1,2 Dimethyl 9h Carbazole and Its Derivatives
Photoluminescence Characteristics and Quantum Yields
Photoluminescence is the emission of light from a substance after the absorption of photons. For carbazole (B46965) derivatives, this is a key property, often characterized by strong emission in the blue or UV region of the spectrum. The position of the methyl groups on the carbazole ring, as in 1,2-dimethyl-9H-carbazole, is expected to subtly influence the emission wavelength and the efficiency of the process.
The photoluminescence quantum yield (PLQY) is a critical measure of a material's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. Carbazole itself has a reported fluorescence quantum yield of 0.38 in cyclohexane. aatbio.com Derivatives of carbazole can exhibit a wide range of quantum yields, with some highly fluorescent compounds reaching values between 0.40 and 0.89. researchgate.net The specific PLQY for this compound has not been reported in the available literature, but it is expected to be influenced by factors such as solvent polarity and the presence of quenching species.
Table 1: Photoluminescence Data
| Compound | Emission Maxima (λem) | Quantum Yield (ΦF) | Solvent/State |
|---|---|---|---|
| This compound | Data not available | Data not available | Not applicable |
| Carbazole (parent) | ~351 nm | 0.38 | Cyclohexane |
Note: Data for Carbazole (parent) and its derivatives are provided for comparative context.
Absorption Spectra and Electronic Transitions
The UV-visible absorption spectrum of a molecule reveals information about its electronic transitions. Carbazole-based compounds typically display characteristic absorption bands in the ultraviolet region. mdpi.com These absorptions correspond to π-π* transitions within the aromatic system. The parent carbazole molecule shows distinct absorption peaks, for instance, at 323 nm. aatbio.com
For this compound, the addition of two methyl groups, which are weak electron-donating groups, would be expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted carbazole. The spectrum would likely retain the characteristic features of the carbazole chromophore, with bands corresponding to transitions to the lowest excited singlet states (S1, S2, etc.). nih.gov However, specific experimental absorption maxima for this compound are not documented in the reviewed sources.
Table 2: Absorption Data
| Compound | Absorption Maxima (λabs) | Key Electronic Transitions | Solvent |
|---|---|---|---|
| This compound | Data not available | Expected π-π* | Not applicable |
| Carbazole (parent) | 291 nm, 323 nm, 336 nm | π-π* | Ethanol |
Note: Data for Carbazole (parent) and its derivatives are provided for comparative context.
Fluorescence Phenomena and Lifetimes
Fluorescence is a rapid emission of light from a singlet excited state. Carbazole derivatives are known for their strong fluorescence, typically in the blue region of the spectrum. frontiersin.org The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for applications in optoelectronics and as a probe in biological systems. nih.gov
Fluorescence lifetimes for carbazole and its simple derivatives are typically in the nanosecond range. nih.gov For instance, N-methylcarbazole has a reported lifetime of 13.8 ns in cyclohexane. nih.gov The specific fluorescence lifetime for this compound has not been experimentally determined in the available literature. It would be influenced by the solvent environment and temperature, as these factors affect the rates of both radiative and non-radiative decay processes.
Table 3: Fluorescence Lifetime Data
| Compound | Fluorescence Lifetime (τ) | Solvent |
|---|---|---|
| This compound | Data not available | Not applicable |
| N-methylcarbazole | 13.8 ns | Cyclohexane |
Note: Data for related compounds are provided for comparative context.
Aggregation-Induced Emission (AIE) Properties
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. acs.org This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up the radiative channel. acs.org
Many carbazole derivatives, particularly those functionalized with bulky, rotatable groups like tetraphenylethene, have been shown to exhibit AIE properties. nih.govrsc.org These materials are highly valuable for applications such as solid-state lighting and biological sensing. Whether this compound exhibits AIE is not known, as no studies on its aggregation behavior have been reported. Given its relatively planar and rigid core without significant rotatable peripheral groups, it is less likely to be a classic AIE-active compound unless specific intermolecular packing in the solid state promotes emission. researchgate.net
Electrochemical Behavior and Redox Potentials
The electrochemical properties of carbazole derivatives are fundamental to their use in electronic devices. The carbazole nitrogen is electroactive, and the molecule can be oxidized to form a stable radical cation. ntu.edu.tw This hole-transporting capability is one of the most important features of carbazole-based materials. iieta.org
Cyclic voltammetry is a standard technique used to investigate the redox behavior of chemical species. For carbazole derivatives, CV measurements typically show a reversible or quasi-reversible oxidation wave corresponding to the formation of the carbazole radical cation. researchgate.net The oxidation potential is a measure of the energy required to remove an electron and corresponds to the Highest Occupied Molecular Orbital (HOMO) energy level.
The oxidation potential of the parent carbazole occurs at approximately +1.1 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com The presence of electron-donating methyl groups on the aromatic ring, as in this compound, is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted carbazole. However, specific CV data and redox potentials for this compound are not available in the reviewed literature.
Table 4: Cyclic Voltammetry Data
| Compound | Oxidation Potential (Eox) | HOMO Level (eV) | Conditions |
|---|---|---|---|
| This compound | Data not available | Data not available | Not applicable |
| 9-Phenylcarbazole | +1.33 V vs Ag/AgCl | Not reported | Dichloromethane |
Note: Data for related compounds are provided for comparative context to illustrate typical values.
Electrochemical Impedance Spectroscopy is a powerful technique for characterizing the electrical properties of materials and their interfaces, such as charge transfer resistance and capacitance. researchgate.net In the context of carbazole-based materials, EIS is often used to study the properties of polymer films on electrode surfaces, providing insights into their charge transport kinetics, capacitive behavior, and the formation of the electrical double layer. nku.edu.tr
There are no available EIS studies specifically performed on this compound. Such an analysis would be relevant if the compound were used to form a film or as a component in an electronic device, allowing for the characterization of its interfacial properties.
Charge Transport Properties and Mechanisms
The ability of a material to transport electrical charges is fundamental to its application in electronic devices. For organic semiconductors, this property is primarily defined by the mobility of charge carriers, namely holes (positive charges) and electrons (negative charges), through the material. The molecular structure and intermolecular organization of the material play a crucial role in determining the efficiency of this charge transport. While specific experimental data on the charge transport properties of this compound are not extensively available in the reviewed literature, the well-established characteristics of the broader carbazole family of compounds provide significant insights into its expected behavior.
Carbazole-based materials are widely recognized for their excellent hole-transporting capabilities. researchgate.netmdpi.com This is attributed to the electron-rich nature of the carbazole moiety, which facilitates the movement of holes. mdpi.com The introduction of electron-donating groups, such as methyl groups, is generally expected to enhance this property. Consequently, this compound and its derivatives are anticipated to be effective p-type (hole-transporting) materials.
The charge transport in these materials typically occurs via a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is influenced by the molecular packing in the solid state. A higher degree of molecular ordering and significant overlap of the π-orbitals of neighboring molecules generally lead to higher charge carrier mobilities.
While carbazole derivatives are predominantly known as hole transporters, modifications to the molecular structure can induce electron-transporting (n-type) or bipolar (both hole and electron transporting) characteristics. The incorporation of strong electron-withdrawing groups can enhance electron mobility. For instance, new A–D–A′ type electron transport materials based on carbazole have been developed, where 'A' represents an electron-accepting unit and 'D' represents the electron-donating carbazole core. These materials have shown significantly higher electron currents compared to their donor-acceptor (D-A) counterparts. rsc.org
Research on various carbazole derivatives has yielded a range of charge mobility values, which can serve as a benchmark for estimating the potential performance of this compound-based materials. For example, certain derivatives of imidazole (B134444) and carbazole have demonstrated high hole drift mobility exceeding 10⁻⁴ cm²/V·s at high electric fields. In some cases, bipolar charge transport has been observed, with electron drift mobility reaching 10⁻⁴ cm²/V·s.
The tables below summarize the charge transport properties of several carbazole derivatives, illustrating the impact of different structural modifications. It is important to note that these values are for derivatives with different substitution patterns than this compound, but they provide a valuable context for understanding the potential of this class of materials.
Table 1: Hole Mobility in Selected Carbazole Derivatives
| Compound/Material Class | Hole Mobility (cm²/V·s) | Measurement Technique | Reference |
| Imidazole and Carbazole Derivatives | > 10⁻⁴ | Time-of-Flight (ToF) | |
| Indolo[3,2-b]carbazole Derivatives | 0.22 | Field-Effect Transistor (FET) | rsc.org |
| 3,6-disubstituted Carbazole Derivatives in PSCs | High | Inferred from device performance | rsc.org |
Table 2: Electron Mobility in Selected Carbazole Derivatives
| Compound/Material Class | Electron Mobility (cm²/V·s) | Measurement Technique | Reference |
| A–D–A′ type Carbazole Derivatives (3CNCzOXD and 4CNCzOXD) | Orders of magnitude higher than D-A type | Inferred from current measurements | rsc.org |
| Bipolar Imidazole and Carbazole Derivative | Reaching 10⁻⁴ | Time-of-Flight (ToF) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of 1,2-dimethyl-9H-carbazole. The parent carbazole (B46965) molecule is a rigid, planar aromatic heterocycle with a large π-conjugated system, which imparts desirable electronic and charge-transport properties. scholarena.com The introduction of two methyl groups at the C1 and C2 positions significantly modulates these properties.
Methyl groups act as electron-donating groups (EDGs) through a combination of the inductive effect and hyperconjugation. These effects increase the electron density of the π-system, particularly on the substituted benzene (B151609) ring of the carbazole core. This perturbation of the electronic structure influences the molecule's dipole moment, polarizability, and intermolecular interactions. Calculations, often performed using Density Functional Theory (DFT), can map the electron density distribution and electrostatic potential, visually representing the regions of high and low electron density. For instance, the nitrogen atom retains its electron-rich character, while the addition of methyl groups enhances the nucleophilicity of the adjacent aromatic ring. acs.org
Theoretical studies on various substituted carbazoles have shown that the nature and position of substituents are critical in tuning the electronic properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. nih.govsmu.edu For this compound, quantum calculations would predict a specific charge distribution that dictates its behavior in charge-transfer processes and its interaction with other molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical stability and the energy required for electronic excitation. youtube.com
In the parent carbazole molecule, both the HOMO and LUMO are π-orbitals delocalized across the aromatic framework. nih.gov The electron-donating methyl groups in this compound are expected to raise the energy of the HOMO. This effect is a common strategy for tuning the electronic properties of conjugated molecules. rsc.org A higher HOMO energy level generally leads to a smaller HOMO-LUMO gap, which corresponds to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. This tuning of the energy gap is crucial for designing materials with specific optical properties.
FMO analysis provides valuable predictions about the molecule's behavior in electronic devices. A higher HOMO level facilitates hole injection, while the LUMO level influences electron injection and transport. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. researchgate.netresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
|---|---|---|---|
| 9H-Carbazole (Typical) | -5.6 to -5.9 | -1.8 to -2.1 | 3.5 to 3.8 |
| This compound (Estimated) | -5.4 to -5.7 | -1.7 to -2.0 | 3.4 to 3.7 |
Note: The values for this compound are estimated based on the known effects of alkyl substituents on the carbazole core.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. scholarena.com For this compound, DFT is employed to investigate a wide range of properties.
Commonly used functionals for carbazole systems include the hybrid functional B3LYP and long-range corrected functionals like CAM-B3LYP and ωB97X-D, which are particularly important for describing charge-transfer states. nih.govnih.gov These are paired with Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p), which provide a robust description of the electronic structure. rsc.org
Key applications of DFT for this compound include:
Geometry Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. DFT calculations can achieve high accuracy, with predicted bond lengths often falling within 0.01-0.02 Å of experimental values. researchgate.net
Electronic Properties: Calculating HOMO and LUMO energies, electron density, and molecular electrostatic potential maps, as discussed previously.
Vibrational Analysis: Computing harmonic vibrational frequencies to predict infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.
Thermochemistry: Estimating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov
The accuracy of DFT makes it an indispensable tool for predicting molecular properties before a compound is synthesized, saving time and resources.
Prediction and Validation of Spectroscopic Data
A crucial role of computational chemistry is the prediction of spectroscopic data and its validation against experimental measurements. This synergy confirms the accuracy of the theoretical model and aids in the interpretation of complex experimental spectra.
Vibrational Spectroscopy: DFT calculations can generate theoretical IR and Raman spectra. The computed vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. rsc.org This allows for precise assignment of vibrational modes to specific molecular motions. researchgate.net
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. nih.gov These calculations yield the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Visible absorption spectrum. nih.gov
NMR Spectroscopy: It is also possible to compute nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data is a powerful method for structure elucidation and confirmation. researchgate.net
The close agreement between computed and experimental spectra provides strong evidence for the determined molecular structure and the validity of the computational approach.
| Spectroscopic Data | Calculated Value (Typical Method) | Experimental Value (Typical) | Reference Method |
|---|---|---|---|
| 13C NMR Shift (Aromatic C) | 110-145 ppm | 108-142 ppm | GIAO-DFT |
| N-H Stretch (IR) | ~3500 cm-1 (scaled) | ~3425 cm-1 | DFT: B3LYP/6-311G(d,p) |
| UV-Vis λmax (π→π*) | ~330 nm | ~335 nm | TD-DFT |
Note: The data presented are representative values for carbazole derivatives to illustrate the validation process. researchgate.netresearchgate.net
Applications of 1,2 Dimethyl 9h Carbazole in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs) Component Research
The inherent electron-rich nature and high triplet energy of the carbazole (B46965) core make its derivatives, including 1,2-dimethyl-9H-carbazole, prime candidates for components in Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com These materials are investigated for roles as host materials for phosphorescent or fluorescent emitters, as hole-transporting layers (HTLs), or as parts of the emissive molecule itself.
The methyl groups at the 1 and 2 positions can enhance the solubility and morphological stability of thin films, which is crucial for device performance and longevity. Research into carbazole-based hosts demonstrates that molecular design directly impacts device efficiencies. mdpi.comresearchgate.net For instance, derivatives are designed to have high triplet energy to confine the triplet excitons on the guest emitter, preventing energy loss. In one study, a carbazole-based host material doped with a green thermally activated delayed fluorescence (TADF) emitter achieved a record-high external quantum efficiency (EQE) of 31.8%. researchgate.net While specific device data for this compound is not as prevalent as for other isomers, the fundamental properties suggest its potential. For example, non-doped deep-blue OLEDs using carbazole-π-imidazole derivatives have shown impressive performance, with one device achieving a maximum luminance of 11,364 cd/m² and a maximum EQE of 4.43%. nih.gov
Table 1: Representative Performance of Carbazole-Based OLEDs
| Device Role | Emitter Type | Max. Luminance (cd/m²) | Max. EQE (%) | Emission Color |
|---|---|---|---|---|
| Host Material | Green TADF | Not Reported | 31.8% | Green |
| Emitter | Fluorescent | 11,364 | 4.43% | Deep-Blue |
Note: This table represents the performance of various functionalized carbazole derivatives to illustrate the potential of the carbazole scaffold.
Photovoltaic Devices and Solar Energy Conversion Materials
In the realm of solar energy, carbazole derivatives are valued as electron-donor materials in organic photovoltaics (OPVs). nbinno.comrsc.org Their ability to facilitate charge transport and their tunable energy levels are critical for efficient solar energy conversion. The this compound unit can be incorporated into polymers or small molecules used in the active layer of solar cells. These materials are often used in bulk-heterojunction (BHJ) solar cells, blended with an electron-acceptor material. researchgate.net
Organic Semiconductor Development
The fundamental property underlying the use of this compound in electronics is its behavior as an organic semiconductor. nih.gov The carbazole unit is a p-type (hole-transporting) semiconductor due to the electron-donating nitrogen atom. mdpi.com The charge carrier mobility, ionization potential, and thermal stability are key parameters that define its performance in devices like organic field-effect transistors (OFETs).
Functionalization with methyl groups can subtly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for energy-level alignment in multilayer devices. rsc.org Studies on various carbazole-based materials have shown that they can be designed to exhibit high hole mobilities. doi.org The development of polymers from carbazole derivatives has been a major focus, as these materials combine the semiconducting properties of the monomer with the processing advantages of polymers. mdpi.com These materials are essential for creating lightweight, flexible, and low-cost electronic devices. mdpi.com
Polymeric Materials Incorporating the Carbazole Unit
The this compound moiety can be incorporated into polymers either as a pendant group attached to the main chain or as part of the polymer backbone itself. mdpi.comresearchgate.net These polymers find applications not only in OLEDs and OPVs but also in areas like electrochromic devices and sensors. mdpi.com
When used as a pendant group, the carbazole unit imparts its electronic properties to the polymer, while the backbone (e.g., polysiloxane or polymethacrylate) provides desirable physical properties like flexibility and processability. researchgate.net When integrated into the main chain, it creates conjugated polymers with delocalized π-electron systems, leading to materials with high conductivity and interesting optical properties. nih.gov The synthesis of these polymers can be achieved through various methods, including chemical and electrochemical polymerization, allowing for control over the material's structure and properties. mdpi.commdpi.com
Supramolecular Assemblies and Functional Nanomaterials
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. The planar, aromatic structure of this compound makes it an excellent candidate for building supramolecular structures. carloneresearch.eu These assemblies can form functional nanomaterials like organogels, liquid crystals, or molecular sensors.
The carbazole framework can act as a scaffold for designing synthetic receptors that can selectively bind to ions or other molecules. carloneresearch.eu The specific arrangement of methyl groups can direct the self-assembly process, influencing the morphology and properties of the resulting nanomaterial. For example, the interplay of hydrogen bonding from the N-H group and π-stacking of the aromatic rings can lead to the formation of ordered, functional architectures. This bottom-up approach is critical for developing next-generation materials for sensing and molecular recognition. researchgate.netrsc.org
Microporous Organic Polymers (MOPs) and Gas Adsorption
Recently, carbazole derivatives have been used as building blocks for creating Microporous Organic Polymers (MOPs). polyu.edu.hkrsc.org These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage and separation. researchgate.net The nitrogen atom in the carbazole unit can enhance the interaction with certain gas molecules, such as carbon dioxide (CO2). polyu.edu.hk
Hypercrosslinked MOPs synthesized from carbazole derivatives have demonstrated significant gas uptake capacities. For instance, a polymer network derived from a carbazole building block showed a high Brunauer-Emmett-Teller (BET) specific surface area of 1845 m²/g and a CO2 uptake of 4.63 mmol/g at 273 K. rsc.org Another series of microporous conjugated polycarbazoles exhibited BET surface areas between 510 and 1430 m²/g, with CO2 uptake reaching 13.2 wt% at 273 K. nih.gov The rigid and contorted structures that can be built from monomers like this compound help to create interconnected voids of molecular dimensions, leading to efficient gas adsorption and potential applications in carbon capture technologies. researchgate.netnih.gov
Table 2: Gas Adsorption Properties of Carbazole-Based Microporous Polymers
| Polymer Name | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, ~1 bar) | H₂ Uptake (wt% at 77 K, ~1 bar) |
|---|---|---|---|
| FCTCz | 1845 | 4.63 | 1.94 |
| FCBCz | 1067 | Not Reported | Not Reported |
Note: This table showcases representative data from different carbazole-derived microporous polymers to highlight their potential in gas adsorption.
Role in Medicinal Chemistry Research and Chemical Biology Probes
The Carbazole (B46965) Scaffold as a Pharmacophore in Chemical Space Exploration
The 9H-carbazole framework, a tricyclic structure with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is recognized as a "privileged" scaffold in medicinal chemistry. researchgate.netechemcom.com This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets. researchgate.netnih.gov The rigid, planar, and aromatic nature of the carbazole core allows for effective π-π stacking interactions with aromatic residues in proteins and nucleic acids. nih.gov The nitrogen atom can act as a hydrogen bond donor, further contributing to binding affinity.
The potential for substitution at multiple positions on the carbazole ring system allows for extensive exploration of chemical space. Modifications can be made to modulate physicochemical properties such as solubility and lipophilicity, as well as to fine-tune the compound's pharmacological profile. nih.gov This adaptability has led to the development of carbazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. biomedjournal.comijrpc.comniscpr.res.in
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational tool frequently used to predict and analyze the interaction between a small molecule, like a 1,2-dimethyl-9H-carbazole derivative, and a macromolecular target. thepharmajournal.com These studies provide critical insights into the binding modes and potential mechanisms of action of these compounds. For instance, docking simulations have been used to investigate how carbazole derivatives bind to the active sites of enzymes such as topoisomerases and kinases, which are important targets in cancer therapy. rsc.orgsemanticscholar.org
In these simulations, the planar carbazole core often occupies hydrophobic pockets within the target protein. The methyl groups, such as those in this compound, can enhance these hydrophobic interactions. The nitrogen atom of the carbazole ring can form key hydrogen bonds with amino acid residues in the binding site. thepharmajournal.com These computational insights are invaluable for the rational design of new derivatives with improved potency and selectivity. nih.gov
Derivatization Strategies for Modulating Biological Activity Classes
The therapeutic potential of the this compound scaffold can be significantly enhanced through chemical derivatization. By strategically introducing various functional groups, researchers can modulate the compound's biological activity profile.
Carbazole derivatives are a significant area of research in the development of new anticancer agents. biomedjournal.com The antiproliferative activity of these compounds can be modulated through various chemical modifications. nih.govnih.gov Strategies often involve introducing substituents that can enhance interactions with cancer-related targets or trigger specific cellular pathways. For example, some derivatives are designed to intercalate into DNA, inhibit enzymes crucial for cell division, or induce apoptosis (programmed cell death). nih.govijrpc.com The anticancer mechanism of some carbazole derivatives includes cell cycle arrest, inhibition of topoisomerases, disruption of mitochondria, and induction of apoptosis. nih.gov
Table 1: Examples of Chemical Modifications to the Carbazole Scaffold and their Impact on Antiproliferative Activity
| Modification Strategy | Resulting Biological Effect | Potential Mechanism of Action |
|---|---|---|
| Addition of sulfonamide groups | Enhanced cytotoxicity against various cancer cell lines. researchgate.netnih.gov | Tubulin polymerization inhibition, induction of G2/M cell cycle arrest. nih.gov |
| Introduction of amino-alcohol side chains | Increased antiproliferative activity. ijrpc.com | Topoisomerase I inhibition. ijrpc.com |
| Creation of carbazole-thiosemicarbazone hybrids | Significant antiproliferative activity and apoptosis induction. rsc.org | Non-intercalative catalytic inhibition of Topoisomerase II. rsc.org |
Carbazole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. nih.govsrce.hrmdpi.com This has spurred the development of new carbazole-based antimicrobial agents. tandfonline.combenthamdirect.com Derivatization is a key strategy to enhance potency and broaden the spectrum of activity. For example, the introduction of moieties like aminoguanidine (B1677879) or dihydrotriazine has been shown to increase antimicrobial potency. echemcom.comtandfonline.com Structure-activity relationship (SAR) studies help to identify the key structural features required for antimicrobial action. benthamdirect.com Some carbazole derivatives have shown efficacy against multidrug-resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance. tandfonline.combenthamdirect.com
Topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for anticancer drugs. semanticscholar.orgnih.gov Carbazole derivatives have been extensively investigated as topoisomerase inhibitors. nih.govtandfonline.com The planar carbazole scaffold is well-suited for intercalating into DNA, which can disrupt the action of topoisomerases. nih.gov By modifying the carbazole structure, researchers can develop agents that selectively inhibit different isoforms of topoisomerases, such as Topoisomerase I or II. nih.govnih.govnih.gov For example, certain symmetrically substituted carbazole derivatives have been identified as novel catalytic inhibitors of Topoisomerase II. semanticscholar.orgnih.gov
Table 2: Carbazole Derivatives as Topoisomerase Inhibitors
| Derivative Type | Target Enzyme | Key Features and Findings |
|---|---|---|
| Symmetrically substituted carbazoles (e.g., 3,6-di(2-furyl)-9H-carbazole) | Topoisomerase IIα | Acts as a selective catalytic inhibitor, showing minimal effect on the IIβ isoform. semanticscholar.orgnih.gov |
| Carbazole-thiosemicarbazone hybrids | Topoisomerase II | Function as non-intercalative catalytic inhibitors that bind to the ATPase domain. rsc.org |
| Carbazole sulfonamides | Topoisomerase I (dual-target with tubulin) | Certain derivatives show selective inhibition of Topoisomerase I in addition to disrupting tubulin polymerization. nih.gov |
Future Research Directions and Emerging Opportunities
Innovations in Synthetic Methodologies for Enhanced Efficiency
The future synthesis of 1,2-dimethyl-9H-carbazole and its derivatives will focus on developing more efficient, selective, and scalable methods. While traditional methods like the Borsche-Drechsel cyclization have been foundational, next-generation approaches are needed to overcome limitations in yield and functional group tolerance.
Future research will likely concentrate on:
Transition Metal-Catalyzed C-H Functionalization : This powerful technique allows for the direct introduction of functional groups onto the carbazole (B46965) core, bypassing the need for pre-functionalized starting materials. Research into catalysts based on palladium, rhodium, and ruthenium could enable the precise and regioselective modification of the this compound skeleton, opening avenues to novel and complex molecular architectures.
Lewis Acid-Mediated Cyclizations : The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and scandium(III) triflate (Sc(OTf)₃) has shown promise in catalyzing the formation of the carbazole ring under mild and sustainable conditions. Future work will aim to expand the substrate scope and improve the efficiency of these reactions for synthesizing highly substituted carbazoles.
Photocatalysis and Electrosynthesis : These emerging fields offer green and efficient alternatives to traditional thermal methods. Light- or electricity-driven reactions could provide novel pathways for C-N and C-C bond formation, leading to the construction of the carbazole framework with high atom economy and reduced waste.
Innovations in these areas will be crucial for producing poly-functionalized carbazoles for advanced applications, moving beyond simple synthesis to the creation of tailored molecules with specific properties.
Exploration of Novel Electronic and Photophysical Phenomena
The inherent photophysical properties of the carbazole core make it a prime candidate for materials used in organic electronics. The specific placement of methyl groups in this compound influences its electronic structure, and future research will aim to exploit and tune these properties for specific applications.
Key areas of exploration include:
Donor-Acceptor (D-A) Architectures : By chemically linking the electron-donating this compound unit with various electron-accepting moieties, researchers can create molecules with tailored intramolecular charge transfer (ICT) characteristics. This approach allows for the fine-tuning of absorption and emission wavelengths, which is critical for applications in lighting and displays.
Thermally Activated Delayed Fluorescence (TADF) : Carbazole derivatives have emerged as exceptional materials for TADF-based OLEDs. Future molecular design will focus on minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states in this compound derivatives to enhance the efficiency of reverse intersystem crossing (RISC), leading to higher device quantum efficiencies.
Aggregation-Induced Emission (AIE) : While many organic molecules suffer from emission quenching in the solid state, AIE-active materials exhibit enhanced fluorescence upon aggregation. Integrating AIE-active units with the this compound core could lead to highly emissive solid-state materials for sensors and bio-imaging.
Table 1: Photophysical Properties of Selected Carbazole Derivatives
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent | Key Finding |
|---|---|---|---|---|
| 9-(4-cyanophenyl)-9H-carbazole-3-carbonitrile | 281–340 | 349–366 | Toluene | Positional isomerism tunes photophysical properties. |
| 3-(6-benzothiazol-2-yl-9H-hexylcarbazole-3-yl)-2-cyano-acrylic acid (D3) | Not specified | Not specified | Various | Suitable HOMO/LUMO levels for DSSCs. |
| 3-[5-(6-benzothiazol-2-yl-9H-hexylcarbazole-3-yl)-thiophen-2-yl]-2-cyano-acrylic acid (D4) | Red-shifted vs. D3 | Enhanced vs. D3 | Various | Thiophene unit extends conjugation and enhances fluorescence. |
| TTM-1TPE-2Cz (Carbazole-Triphenylmethyl Radical) | 350, 375, 550-700 | 655 (in PMMA) | Cyclohexane | Demonstrates non-Aufbau electronic structure and high photostability. |
Advanced Applications in Optoelectronics and Smart Materials
Building on their unique photophysical properties, carbazole derivatives are central to the development of next-generation optoelectronic devices and smart materials. this compound, with its potential for high thermal stability and tunable electronics, is a promising building block for these technologies.
Emerging applications include:
Organic Light-Emitting Diodes (OLEDs) : Fused-ring carbazoles and carbazole-triarylborane hybrids have demonstrated outstanding performance as emitters and host materials in OLEDs, enabling a wide range of emission colors from deep-blue to white with high efficiency. Future work on this compound will involve designing ambipolar host materials with high triplet energies to support highly efficient phosphorescent and TADF emitters. magtech.com.cn
Organic Photovoltaics (OPVs) : The electron-rich nature of the carbazole unit makes it an excellent hole-transporting material and donor in OPV devices. researchgate.net Research will focus on creating novel this compound-based polymers and small molecules that can be integrated into bulk heterojunction solar cells to improve power conversion efficiencies.
Sensors and Memory Devices : The electrical and optical properties of carbazole-based polymers can be modulated by external stimuli, making them suitable for chemical sensors and organic memory devices. researchgate.net The development of flexible and wearable electronic devices will drive the demand for new carbazole-based conductive polymers.
Table 2: Performance of Carbazole Derivatives in Optoelectronic Applications
| Application | Carbazole Derivative Type | Key Advantage | Future Opportunity |
|---|---|---|---|
| OLEDs | Fused-ring carbazoles | High thermal stability, tunable emission, high quantum yields. | Development of deep-blue and high-purity MR emitters. |
| OLEDs | Carbazole-triarylborane hybrids | Tunable charge-transfer, high luminous efficiency. | Application in flexible displays and sustainable energy. |
| Dye-Sensitized Solar Cells (DSSCs) | Carbazole-based dyes | High hole-transport capability, thermal and chemical stability. researchgate.net | Improving power conversion efficiency through molecular engineering. |
| Memory Devices | Poly(N-vinylcarbazole) derivatives | High ON/OFF ratio in memory devices. | Integration into flexible and wearable electronics. |
Interdisciplinary Research at the Interface of Chemistry and Biology
The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with potent biological activity. nih.govnih.gov This opens up significant opportunities for this compound in drug discovery and chemical biology.
Future interdisciplinary research will focus on:
Anticancer Agents : Many carbazole derivatives, including substituted dimethyl-carbazoles, exhibit significant anticancer activity by interfering with crucial enzymes like topoisomerases or by disrupting actin dynamics. nih.gov A study on chloro-1,4-dimethyl-9H-carbazoles found that a nitro-derivative showed a promising profile for developing novel anti-HIV drugs. researchgate.net Further modification of the this compound core could lead to new therapeutic agents with enhanced potency and selectivity against various cancer cell lines. nih.govijpsjournal.com
Antimicrobial Agents : With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. Carbazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. mdpi.com Future studies will explore the synthesis of this compound analogues to identify new leads for combating microbial infections. mdpi.com
Neuroprotective Agents : Certain tetrahydro-9H-carbazole derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), a key therapeutic target for Alzheimer's disease. nih.gov This suggests that the carbazole scaffold can be tailored for neurological applications, and future research could investigate this compound derivatives for similar neuroprotective effects.
Table 3: Biological Activities of Selected Carbazole Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| 5,8-Dimethyl-9H-carbazole derivatives | Anticancer (Breast Cancer) | Inhibition of human topoisomerase I, interference with actin dynamics. | nih.gov |
| Chloro-1,4-dimethyl-9H-carbazoles | Anti-HIV | Not specified, lead compound identified for further development. | researchgate.net |
| 1,2,3,4-tetrahydro-9H-carbazole derivatives | Anti-Alzheimer's | Selective and potent inhibition of butyrylcholinesterase (BChE). | nih.gov |
| General Carbazole derivatives | Antimicrobial | Effective against various bacteria (e.g., E. coli, S. aureus) and fungi (C. albicans). | mdpi.com |
| General Carbazole derivatives | Antioxidant | Scavenging of free radicals. | nih.gov |
Sustainable and Green Chemistry Approaches in Carbazole Research
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly be influenced by the need for more environmentally friendly and sustainable manufacturing processes.
Key opportunities in this area include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.org One-pot syntheses of carbazoles have been successfully developed using this technique. organic-chemistry.orgnih.gov
Development of Recyclable Catalysts : Heterogeneous catalysts, such as palladium nanocatalysts supported on biochar, offer a sustainable alternative to homogeneous catalysts. organic-chemistry.org These materials can be easily recovered and reused for multiple reaction cycles with minimal loss of activity, reducing costs and metal waste. organic-chemistry.org
Metal-Free Reactions : Exploring synthetic routes that avoid the use of heavy or toxic metals is a major goal of green chemistry. researchgate.net Methods that utilize molecular oxygen as the oxidant or proceed under catalyst-free conditions represent a promising direction for future carbazole synthesis. researchgate.net
Benign Solvents and Byproducts : Research will continue to focus on replacing hazardous solvents with greener alternatives and designing reactions that produce non-toxic byproducts, such as water. Lewis acid-catalyzed reactions that yield only water as a byproduct are particularly attractive from a sustainability perspective.
By embracing these green chemistry principles, the synthesis of this compound and other valuable derivatives can become more efficient, cost-effective, and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
